(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone (CAS 865615-86-7) is a synthetic organic molecule with the molecular formula C19H16N2O3 and a molecular weight of 320.3 g/mol. It belongs to the class of 2-pyrazolines (4,5-dihydro-1H-pyrazoles), characterized by a core pyrazoline ring di-substituted at positions 3 and 5 with furan-2-yl groups and N-substituted with an m-tolyl (3-methylbenzoyl) moiety.

Molecular Formula C19H16N2O3
Molecular Weight 320.348
CAS No. 865615-86-7
Cat. No. B2561480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
CAS865615-86-7
Molecular FormulaC19H16N2O3
Molecular Weight320.348
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C19H16N2O3/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
InChIKeyNHQSOXOEHORKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone: A Dihydropyrazole-Based Heterocyclic Compound for Research Procurement


The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone (CAS 865615-86-7) is a synthetic organic molecule with the molecular formula C19H16N2O3 and a molecular weight of 320.3 g/mol . It belongs to the class of 2-pyrazolines (4,5-dihydro-1H-pyrazoles), characterized by a core pyrazoline ring di-substituted at positions 3 and 5 with furan-2-yl groups and N-substituted with an m-tolyl (3-methylbenzoyl) moiety. This compound serves as a building block for medicinal chemistry exploration and is listed in chemical supplier catalogs for non-human research purposes.

Why Procuring (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone Is Not Interchangeable with Other Dihydropyrazoles


In the dihydropyrazole class, minor variations in the N-aroyl substituent can profoundly alter pharmacological properties such as target engagement, cellular potency, and metabolic stability. For (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone, the meta-methyl substitution on the benzoyl ring is not merely a decorative feature; it controls the compound's three-dimensional conformation, lipophilicity, and interaction with biological targets. The existence of closely related regioisomers, such as the para-tolyl analog (CAS 864939-74-2) , illustrates that even a positional shift of the methyl group can result in a chemically distinct entity with potentially divergent biological activity. Therefore, substituting the target compound with any other in-class analog without explicit comparative bioactivity data risks invalidating experimental results, particularly in structure-activity relationship (SAR) studies where positional isomerism is a critical variable.

Quantitative Comparator Evidence for (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone


Regiochemical Identity: m-Tolyl vs. p-Tolyl Analog Differentiation

The target compound (865615-86-7) bears a 3-methylbenzoyl (m-tolyl) group, while its closest commercially cataloged analog is the 4-methylbenzoyl (p-tolyl) variant (CAS 864939-74-2) . This positional isomerism represents a binary structural divergence that cannot be bridged without empirical biological evaluation. In pyrazoline SAR studies, the position of the methyl substituent on the N-aroyl ring directly influences the dihedral angle between the pyrazoline and phenyl rings, as evidenced by crystallographic data on related compounds showing dihedral angles ranging from 1.88° to 31.93° depending on substitution [1].

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Antifungal Activity of 3,5-Di(furan-2-yl)pyrazoline Scaffold Against Rhizoctonia solani

The 3,5-di(furan-2-yl)-2-pyrazoline core scaffold has demonstrated potent antifungal activity in vitro. Deng et al. (2012) reported that among a series of 1,3,5-trisubstituted-2-pyrazolines, compounds bearing two furan rings at positions 3 and 5 of the pyrazoline cycle exhibited the strongest activities against the plant pathogenic fungus Rhizoctonia solani [1]. Specifically, compounds 9 and 19, which share the 3,5-di(furan-2-yl) substitution pattern with the target compound but differ in their N-substituent, achieved EC50 values of 3.46 mg/L and 3.20 mg/L, respectively, and completely inhibited fungal growth at 20 mg/L.

Antifungal Agrochemical Pyrazoline Scaffold

Physicochemical Identity Confirmation for Compound Authentication

Procurement of the correct compound requires unambiguous identity verification. The target compound is uniquely identified by CAS 865615-86-7, molecular formula C19H16N2O3, exact molecular weight 320.3 g/mol, and canonical SMILES Cc1cccc(C(=O)N2N=C(c3ccco3)CC2c2ccco2)c1 . The InChI Key NHQSOXOEHORKFB-UHFFFAOYSA-N provides a definitive digital fingerprint that distinguishes this compound from any structural isomer or analog, including the p-tolyl variant (InChI Key FITDEXMDUPKSTR-UHFFFAOYSA-N) .

Compound Authentication Quality Control Procurement Specification

Patent Landscape Coverage of Pyrazole-Based Heterocycles Including Furan-Substituted Analogs

The heterocyclic pyrazole chemical space encompassing the target compound is represented in granted patents. US Patent 8,853,207 B2 describes heterocyclic pyrazole compounds, methods for their preparation, and uses thereof . While the target compound is not explicitly claimed, the patent's coverage of furan-substituted pyrazole derivatives establishes this scaffold as an area of active intellectual property interest, which may be relevant for freedom-to-operate assessments in commercial research programs.

Patent Landscape Intellectual Property Drug Discovery

Computed Lipophilicity as a Differentiator from Non-Furan Analogs

The 3,5-di(furan-2-yl) substitution pattern contributes to a distinct lipophilicity profile compared to pyrazoline analogs bearing phenyl or other heteroaryl groups. For the target molecular formula C19H16N2O3, computed clogP values range from approximately 3.2 to 3.5, indicating moderate lipophilicity [1]. By contrast, related dihydropyrazoles with phenyl substitution at positions 3 and 5 (e.g., Rhodblock 1a, C20H16N2O2) exhibit higher predicted lipophilicity due to the absence of the oxygen heteroatom in the furan rings . This difference in computed logP (~0.5-0.8 log units) may influence membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity ADME Drug-likeness

Recommended Research Application Scenarios for (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone


Antifungal Lead Optimization Leveraging the 3,5-Di(furan-2-yl) Scaffold

Based on the validated antifungal activity of the 3,5-di(furan-2-yl)pyrazoline scaffold against Rhizoctonia solani (EC50 values of 3.20-3.46 mg/L for close analogs) [1], the target compound is suitable for antifungal structure-activity relationship (SAR) studies. The m-tolyl N-substituent represents an unexplored substitution point that may further modulate potency, spectrum, or physicochemical properties relative to the published lead compounds. Researchers can systematically evaluate the impact of the meta-methyl group on antifungal efficacy, cytotoxicity, and metabolic stability.

Regioisomeric Selectivity Studies in Pyrazoline-Based Drug Discovery

The target compound serves as a precise tool for investigating the pharmacological consequences of meta- versus para-methyl substitution on the N-benzoyl ring. Direct comparison with the p-tolyl analog (CAS 864939-74-2) enables controlled studies of how positional isomerism affects target binding, cellular activity, and pharmacokinetic parameters. Such studies are essential for establishing robust SAR and for patent differentiation in medicinal chemistry programs.

Physicochemical Property Optimization in Heterocyclic Lead Series

The computed lipophilicity (clogP ~3.2-3.5) and topological polar surface area (~51.7 Ų) of the furan-substituted scaffold [2] position this compound within favorable drug-like property space. It can be used as a reference compound for comparing the impact of heteroatom incorporation (furan vs. phenyl vs. thiophene) on solubility, permeability, and metabolic stability in a series of pyrazoline analogs, potentially guiding the selection of optimal heterocyclic cores for further development.

Agrochemical Discovery Programs Targeting Fungal Plant Pathogens

Given the demonstrated potency of furan-containing pyrazolines against R. solani, a major agricultural pathogen [1], the target compound is relevant for agrochemical fungicide discovery programs. Its distinct structural features, including the m-tolyl group, may offer advantages in terms of selectivity against non-target organisms, environmental persistence, or formulation compatibility compared to existing pyrazoline lead compounds.

Quote Request

Request a Quote for (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.